3-(4-Aminoanilino)phenol
Description
3-(4-Aminoanilino)phenol is a phenolic compound featuring an aminoanilino group (-NH-C₆H₄-NH₂) at the meta position relative to the hydroxyl group. The compound’s structure suggests applications in pharmaceuticals, dyes, and materials science, particularly as a precursor for heterocyclic frameworks like acridines .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(4-aminoanilino)phenol |
InChI |
InChI=1S/C12H12N2O/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h1-8,14-15H,13H2 |
InChI Key |
RHMIQUUCAGRRNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(4-Aminoanilino)phenol with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Comparisons
4-Anilinophenol lacks the additional amino group, reducing its utility in multi-step syntheses but making it a simpler building block for dyes .
Synthetic Utility Compounds like 3-(4-aminoanilino)aniline (S2) are precursors to acridines, highlighting the role of aminoanilino-phenol derivatives in constructing nitrogen-containing heterocycles . The sulfonic acid and nitro groups in 2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid make it suitable for azo dye synthesis, whereas the target compound’s hydroxyl and amino groups may favor coordination chemistry .
Physical Properties 4-Anilinophenol has a high melting point (>300°C), attributed to strong intermolecular hydrogen bonding . Similar behavior is expected for this compound, though exact data are unavailable. 3-(Diethylamino)phenol’s lower molecular weight (165.23 g/mol) and branched alkyl groups reduce its melting point compared to aromatic amine derivatives .
Safety and Handling Phenolic compounds like 4-Anilinophenol require protective gear (gloves, eye protection) due to irritant properties . Similar precautions are advised for this compound, especially given its reactive amino groups.
Research Findings
- Medicinal Chemistry: 4-Anilino-quinoline scaffolds (e.g., in ) demonstrate the importance of anilino-phenol motifs in drug discovery, particularly for kinase inhibitors .
- Thermal Stability: The high melting point of 4-Anilinophenol underscores the thermal resilience of phenolic amines, a trait likely shared by this compound .
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